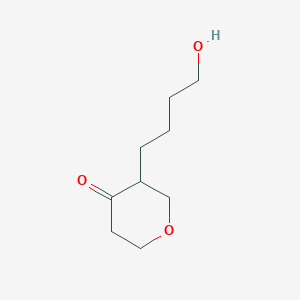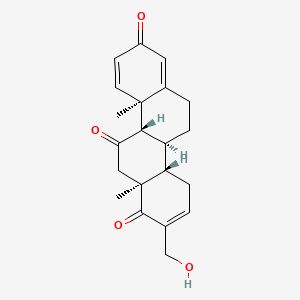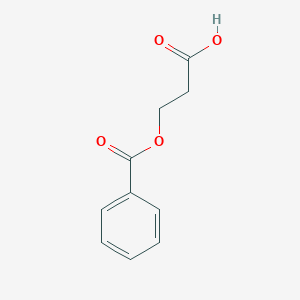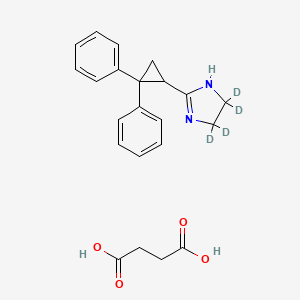
S(-)-Cibenzoline-D4 Succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S(-)-Cibenzoline-D4 Succinate is a deuterated form of cibenzoline succinate, a compound used primarily for its antiarrhythmic properties. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the stability and metabolic profile of the compound. This modification is particularly useful in pharmacokinetics and pharmacodynamics studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S(-)-Cibenzoline-D4 Succinate typically involves the deuteration of cibenzoline succinate. The process begins with the preparation of cibenzoline, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The final step involves the formation of the succinate salt.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments. The final product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反应分析
Types of Reactions
S(-)-Cibenzoline-D4 Succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
S(-)-Cibenzoline-D4 Succinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of S(-)-Cibenzoline-D4 Succinate involves its interaction with cardiac ion channels. The compound blocks sodium channels, reducing the excitability of cardiac cells and stabilizing the heart rhythm. This action is mediated through its binding to specific sites on the ion channels, altering their conformation and function.
相似化合物的比较
Similar Compounds
Cibenzoline Succinate: The non-deuterated form of the compound, used for similar therapeutic purposes.
Quinidine: Another antiarrhythmic agent with a different mechanism of action.
Procainamide: Similar in function but differs in its chemical structure and pharmacokinetics.
Uniqueness
S(-)-Cibenzoline-D4 Succinate is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it particularly valuable in pharmacokinetic studies and for developing more effective therapeutic agents.
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
butanedioic acid;4,4,5,5-tetradeuterio-2-(2,2-diphenylcyclopropyl)-1H-imidazole |
InChI |
InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)/i11D2,12D2; |
InChI 键 |
XFUIOIWYMHEPIE-ZYMFQSNRSA-N |
手性 SMILES |
[2H]C1(C(N=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].C(CC(=O)O)C(=O)O |
规范 SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


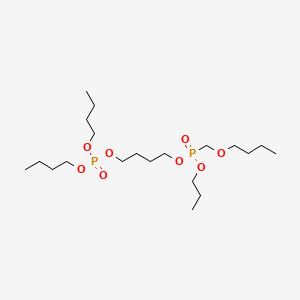


![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
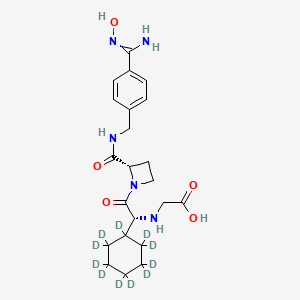
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
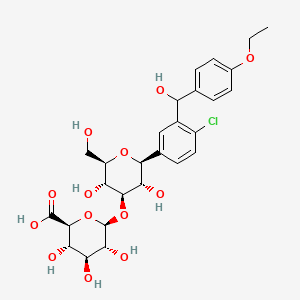
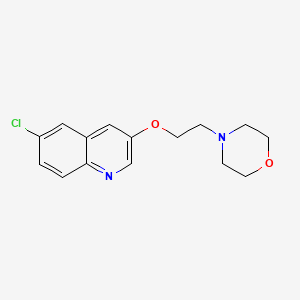
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)


